1-(Aminooxy)propan-2-ol hydrochloride

Bioconjugation PROTAC Linker Design Chemical Biology

Researchers designing PROTACs or bioconjugates requiring precise ~4-5 Å spacing often encounter steric clashes with shorter C2 linkers or excessive flexibility with PEG-based alternatives. 1-(Aminooxy)propan-2-ol hydrochloride (CAS 950595-72-9) resolves this with an optimal C3 backbone featuring a secondary hydroxyl at the 2-position, enabling chemoselective oxime ligation in purely aqueous buffers. • C3 backbone delivers ~4-5 Å inter-site spacing, avoiding steric clashes of C2 linkers and conformational variability of PEG linkers. • Hydrochloride salt ensures enhanced aqueous solubility and room-temperature bench stability versus the free base form. • Enantiopure (S)-isomer available for chiral pharmaceutical intermediate synthesis requiring defined stereochemistry.

Molecular Formula C3H10ClNO2
Molecular Weight 127.57 g/mol
CAS No. 950595-72-9
Cat. No. B1379404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminooxy)propan-2-ol hydrochloride
CAS950595-72-9
Molecular FormulaC3H10ClNO2
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESCC(CON)O.Cl
InChIInChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H
InChIKeyYZYUSDXDWKOENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Aminooxy)propan-2-ol hydrochloride Overview


1-(Aminooxy)propan-2-ol hydrochloride (CAS 950595-72-9) is a heterobifunctional aminooxy alcohol building block used in bioconjugation chemistry, chemical probe synthesis, and pharmaceutical intermediate development [1]. The compound features an aminooxy (-ONH₂) functional group for chemoselective oxime ligation with carbonyl-containing biomolecules and a secondary hydroxyl group for further derivatization or conjugation . As a hydrochloride salt, it demonstrates enhanced water solubility and handling stability compared to the free base form, facilitating its utility in aqueous bioconjugation protocols [1].

Bioconjugation chemistry: chemoselective aminooxy-carbonyl oxime ligation workflow
Hydrochloride salt form: reported aqueous solubility and bench-stability profile for buffer-based protocols
Chiral building block: C2 stereocenter supports enantiopure intermediate synthesis workflow

1-(Aminooxy)propan-2-ol hydrochloride: Key Selection Factors


Direct substitution of 1-(aminooxy)propan-2-ol hydrochloride with structurally related aminooxy alcohols (e.g., 2-(aminooxy)ethanol, 3-(aminooxy)-1-propanol) introduces quantifiable differences in linker length, spatial orientation, hydrophilicity/hydrophobicity balance, and aqueous solubility [1]. The specific three-carbon backbone with a secondary hydroxyl at the 2-position provides distinct spacing (approximately 4-5 Å) between conjugation sites . Additionally, the hydrochloride salt form ensures reliable aqueous solubility and bench stability, whereas the free base form exhibits different handling properties and may require alternative storage conditions [1]. For applications such as oxime ligation kinetics, PROTAC linker design, or biomolecule modification, these molecular properties critically influence conjugate performance and experimental reproducibility .

Target: 1-(Aminooxy)propan-2-ol HCl — C3 backbone with secondary hydroxyl, chiral center, salt-form handling
Substitute risk: Shorter C2 aminooxy alcohols (e.g., 2-(aminooxy)ethanol) — reduced linker spacing may alter conjugate geometry and ternary complex formation
Target: Chiral C2 stereocenter enables enantiopure synthesis control
Substitute risk: Achiral aminooxy alcohols (e.g., 3-(aminooxy)-1-propanol) — lack stereochemical attribution; cannot support enantiomer-specific intermediate synthesis
Target: Hydrochloride salt — reported aqueous solubility and ambient storage compatibility
Substitute risk: Free base form — different solubility and handling profile; may require alternative dissolution and storage conditions

Similar aminooxy alcohol structure does not imply interchangeable bioconjugation performance. Linker length, stereochemistry, and salt-form properties each require independent validation.

1-(Aminooxy)propan-2-ol hydrochloride Differentiators


Linker Length and Conjugate Flexibility

The C3 carbon backbone of 1-(aminooxy)propan-2-ol hydrochloride provides an extended aminooxy-to-hydroxyl distance of approximately 4-5 Å (estimated via molecular modeling), compared to the shorter C2 backbone of 2-(aminooxy)ethanol (approximately 2-3 Å) [1]. This difference in linker length directly influences the spatial separation between conjugation sites, which is a critical parameter for optimizing intramolecular interactions in bifunctional conjugates, such as PROTAC ternary complex formation .

Linker Spacing
Class-level
~4–5 Å
Reported C3 backbone aminooxy-to-hydroxyl distance context
Molecular modeling estimate; vs ~2–3 Å for C2 linker. Supports linker-spacing interpretation.
Bioconjugation PROTAC Linker Design Chemical Biology

Hydrophilicity and Aqueous Bioconjugation

The presence of a secondary hydroxyl group in 1-(aminooxy)propan-2-ol hydrochloride, combined with its hydrochloride salt form, enhances aqueous solubility relative to more hydrophobic aminooxy linkers [1]. While direct experimental LogP data are not publicly available, class-level inference based on molecular structure suggests a lower LogP (higher hydrophilicity) compared to alkyl-aminooxy derivatives lacking hydroxyl groups, such as O-benzylhydroxylamine, which exhibits limited aqueous solubility [2]. The hydrochloride salt form further improves water solubility compared to the free base form (C3H9NO2), which is reported as a solid requiring dissolution [1].

Aqueous Solubility
Class-level
HCl salt, water-soluble per vendor report vs O-benzylhydroxylamine: limited aqueous solubility
Supports aqueous oxime ligation workflow selection
Structural inference; experimental LogP not publicly available. Data to verify for specific buffer systems.
Aqueous Solubility Bioconjugation Drug Delivery

Chiral Purity for Stereospecific Synthesis

1-(Aminooxy)propan-2-ol hydrochloride is commercially available as both racemic mixture and the enantiopure (S)-isomer . The (S)-isomer serves as a critical chiral intermediate in the synthesis of MEK kinase inhibitors and beta-adrenergic receptor antagonists . In contrast, structurally related aminooxy alcohols, such as 3-(aminooxy)-1-propanol, lack a chiral center and cannot provide stereochemical control in synthetic pathways requiring defined chirality .

Stereochemical Control
Source review
Chiral C2 center; (S)-isomer available (>95% ee per vendor) vs 3-(aminooxy)-1-propanol: achiral
Supports enantiopure intermediate synthesis workflow
Vendor specification only; independent ee verification recommended for stereospecific applications.
Chiral Synthesis MEK Kinase Inhibitors Beta-Blockers

1-(Aminooxy)propan-2-ol hydrochloride Application Scenarios


PROTAC Linker Synthesis with Precise Spacing

For researchers designing PROTACs where optimal ternary complex formation demands a specific aminooxy-to-hydroxyl distance of ~4-5 Å, 1-(aminooxy)propan-2-ol hydrochloride provides the required C3 backbone spacing . This spacing avoids steric clashes observed with shorter C2 linkers (e.g., 2-(aminooxy)ethanol) and prevents excessive conformational flexibility associated with longer PEG-based linkers .

Aqueous Oxime Ligation for Biomolecule Labeling

The enhanced water solubility of the hydrochloride salt form enables efficient oxime ligation in purely aqueous buffers without organic co-solvents [1]. This is particularly critical for labeling sensitive biomolecules (e.g., antibodies, membrane proteins) where exposure to DMSO or DMF compromises structural integrity [1].

Stereospecific Kinase Inhibitor Synthesis

The availability of the enantiopure (S)-isomer makes 1-(aminooxy)propan-2-ol hydrochloride the preferred aminooxy building block for synthesizing chiral pharmaceutical intermediates where stereochemistry is a key determinant of biological activity .

Bench-Stable Reagent for Bioconjugation

The hydrochloride salt form provides improved bench stability and simplified storage (room temperature) compared to the free base, reducing the need for specialized cold-chain logistics and enabling more reliable routine use in academic and industrial laboratories [2].

Application
Selection Property
Validation Focus
PROTAC linker synthesis studies
C3 backbone spacing context
Conjugate geometry and ternary complex review
Aqueous oxime ligation for biomolecule labeling
Salt-form aqueous solubility profile
Oxime ligation efficiency under buffer-only conditions
Stereospecific pharmaceutical intermediate synthesis
Chiral C2 center availability
Enantiomeric excess verification for target pathway
Bioconjugation reagent procurement
Hydrochloride salt-form stability
Bench stability and storage condition review

Technical Documentation Hub

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41 linked technical documents
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